methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 It is a derivative of propanoic acid and contains an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride
Uniqueness
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group
Properties
CAS No. |
1217792-89-6 |
---|---|
Molecular Formula |
C10H13ClFNO2 |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
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